![molecular formula C19H19FN2O3 B4737122 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine](/img/structure/B4737122.png)
1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine
Overview
Description
1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood. 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to increase the levels of BDNF, which is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine in lab experiments is its ability to modulate the GABAergic system, which is involved in the regulation of anxiety and mood. 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to exhibit neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation of using 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine. One direction is to further elucidate its mechanism of action, particularly its effects on the GABAergic system. Another direction is to study its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine for therapeutic use.
Scientific Research Applications
1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has also been studied for its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-6-4-5-15(13-16)19(24)22-11-9-21(10-12-22)18(23)14-25-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNSOLUBUQQPDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Fluorobenzoyl)piperazino]-2-phenoxy-1-ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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